

Spectral Properties of Br-Mmc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "**Br-Mmc**" is subject to ambiguity in scientific literature, potentially referring to two distinct chemical entities: 4-Bromomethcathinone (4-BMC), a synthetic cathinone, or 4-Bromomethyl-7-methoxycoumarin, a fluorescent labeling agent. This guide provides a comprehensive overview of the spectral properties of both compounds, addressing the distinct applications and analytical methodologies relevant to each.

Section 1: 4-Bromomethcathinone (4-BMC)

4-Bromomethcathinone (also known as brephedrone) is a synthetic cathinone and psychoactive substance.[1][2] Its structural elucidation and identification in forensic and research settings rely heavily on a combination of spectrometric techniques.

Chemical and Physical Data

Property	Value	Source
IUPAC Name	1-(4-bromophenyl)-2- (methylamino)propan-1-one	[1][2]
Synonyms	4-bromo-N-methylcathinone, 4-BMC, brephedrone	[1][2]
CAS Number	486459-03-4 (base); 135333- 27-6 (HCl salt)	[1]
Molecular Formula	C10H12BrNO	[3][4]
Molecular Weight	242.12 g/mol (base); 278.57 g/mol (HCl salt)	[1][3]
Appearance	White powder (HCl salt)	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural confirmation of 4-BMC.

¹H NMR Data (400 MHz, D₂O)

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aromatic-H	7.80-7.90	m	-
СН	5.05-5.10	q	7.5
N-CH₃	2.81-2.83	S	-
CH₃ (next to CH)	1.4-1.5	d	-

Note: Some sources report slightly different chemical shifts, which can be attributed to variations in solvent and reference standards.[3][5]

¹³C NMR Data

Carbon Assignment	Chemical Shift (ppm)
Carbonyl (C=O)	~195
Brominated Aromatic Carbons	120-135
Aliphatic Carbons	20-60

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification of 4-BMC in seized materials and biological samples.

Key GC-MS Parameters

Parameter	Value
Column	DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25μm
Carrier Gas	Helium at 1 mL/min
Injector Temperature	280°C
MSD Transfer Line Temperature	280°C
MS Source Temperature	230°C
MS Quadrupole Temperature	150°C
Mass Scan Range	30-550 amu
Retention Time	~7.584 min

Note: The oven temperature program involves an initial hold at 100°C, followed by a ramp to 300°C.[1]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the 4-BMC molecule.

Key IR Absorptions (ATR-FTIR)

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch (amine salt)	~2700–2900
C=O Stretch (conjugated ketone)	~1710
C-Br Vibration	~600

Experimental Protocols

For ¹H NMR analysis, the analyte is typically diluted to approximately 25 mg/mL in Deuterium Oxide (D₂O).[1][5] Tetramethylsilane (TMS) or a suitable internal standard like TSP is added for referencing (0 ppm).[5]

The analyte is diluted to approximately 4 mg/mL in a 1:1 mixture of chloroform and methanol.[1]

For the analysis of the free base, the HCl salt is dissolved in water, and a 30% NaOH solution is added to precipitate the free base. The precipitate is then extracted with dichloromethane. The solvent is evaporated to create a film on the diamond window for Attenuated Total Reflectance (ATR) analysis.[4]

Metabolism and Signaling Pathways

4-Bromomethcathinone acts as a serotonin-norepinephrine-dopamine releasing agent and, to a lesser extent, a reuptake inhibitor.[5] Human metabolism of 4-BMC involves reactions such as ketoreduction and N-demethylation.[6][7]

Caption: Major metabolic pathways of 4-Bromomethcathinone (4-BMC).

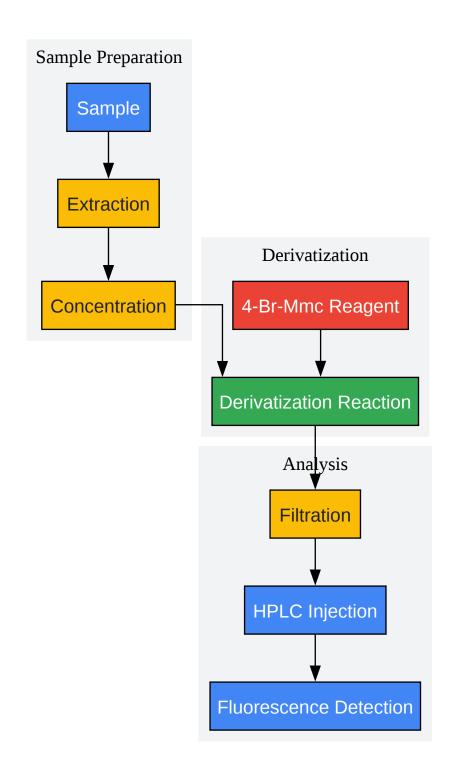
Section 2: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

4-Bromomethyl-7-methoxycoumarin is a widely used fluorescent labeling agent, particularly for the derivatization of carboxylic acids to enable their detection in techniques like High-Performance Liquid Chromatography (HPLC).[8][9]

Spectral Properties

The primary spectral property of interest for this compound is its fluorescence.

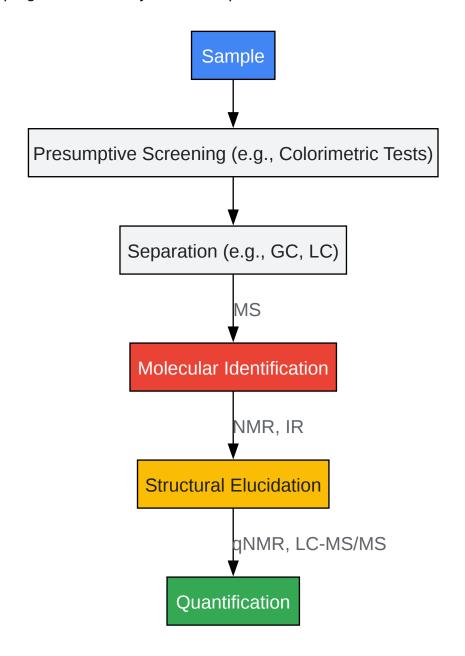
Fluorescence Data


Parameter	Value
Excitation Wavelength (λex)	~360 nm
Emission Wavelength (λem)	~410 nm

Note: These values are for the derivatized product and can vary depending on the solvent and the conjugated molecule.[9]

Experimental Protocols

A common protocol involves dissolving the carboxylic acid-containing sample and derivatizing it with 4-Bromomethyl-7-methoxycoumarin.[9] The reaction is often facilitated by a crown ether catalyst. The resulting fluorescent derivative can then be analyzed by HPLC with a fluorescence detector.


Click to download full resolution via product page

Caption: General workflow for fluorescent labeling with 4-Br-Mmc.

Logical Relationship of Spectral Analysis

The identification and characterization of chemical compounds like **Br-Mmc** (in either form) follow a logical progression of analytical techniques.

Click to download full resolution via product page

Caption: Logical workflow for the spectral analysis of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. swgdrug.org [swgdrug.org]
- 2. 4-Bromomethcathinone | C10H12BrNO | CID 10421832 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 4-Bromomethcathinone hydrochloride (EVT-1463886) | 135333-27-6 [evitachem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 4-Bromomethcathinone hydrochloride | 135333-27-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogue... [ouci.dntb.gov.ua]
- 8. medchemexpress.com [medchemexpress.com]
- 9. iwaponline.com [iwaponline.com]
- To cite this document: BenchChem. [Spectral Properties of Br-Mmc: A Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043491#spectral-properties-of-br-mmc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com